Butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)-
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Overview
Description
Butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- is a compound that features both a butanedioic acid moiety and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- can be achieved through several methods. One common approach involves the reaction of 2-ethyl-4-methyl-1H-imidazole with butanedioic acid under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various imidazole derivatives.
Scientific Research Applications
Butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, ethyl methyl ester: This compound has a similar butanedioic acid moiety but lacks the imidazole ring.
2-Hydroxy-2-isopropyl-succinic acid dimethyl ester: Another compound with a butanedioic acid structure but different substituents.
Uniqueness
The presence of the imidazole ring in butanedioic acid, (2-ethyl-4-methyl-1H-imidazol-1-yl)- makes it unique compared to other butanedioic acid derivatives. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88660-88-2 |
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Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(2-ethyl-4-methylimidazol-1-yl)butanedioic acid |
InChI |
InChI=1S/C10H14N2O4/c1-3-8-11-6(2)5-12(8)7(10(15)16)4-9(13)14/h5,7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
YAAOUSNBAUQPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1C(CC(=O)O)C(=O)O)C |
Origin of Product |
United States |
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